3,4,5-trimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has three methoxy groups (-OCH3) and a 7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene moiety. Benzamides are a class of compounds that have been widely studied for their biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzamides are typically synthesized by reacting a benzoyl chloride with an amine. The methoxy groups could be introduced through O-alkylation, and the 7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene moiety could be synthesized through a series of reactions involving cyclization and condensation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzene ring would provide a planar, aromatic component, while the amide group would introduce polarity. The methoxy groups and the 7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene moiety would further contribute to the complexity of the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzene ring could undergo electrophilic aromatic substitution, while the amide group could participate in hydrolysis or condensation reactions. The methoxy groups could be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the benzene ring would contribute to its lipophilicity, while the amide group would introduce polarity. The compound is likely to have a relatively high molecular weight due to the presence of multiple rings .Scientific Research Applications
Heterocyclic Compound Applications
Antidiabetic Agents : Compounds with structures similar to the one mentioned, particularly those involving thiazolidinediones, have been explored for their antidiabetic properties. For instance, a series of benzamide derivatives, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, were investigated for their potential as antihyperglycemic agents, leading to the identification of a candidate drug for treating diabetes mellitus (Nomura et al., 1999).
Synthesis of Amides and Esters : New activating agents such as 3,3′-(phenylphosphinylidene)bis[2(3H)-benzothiazolone] have been developed for the synthesis of amides, esters, and dipeptides under mild conditions. These agents facilitate the direct poly-condensation of acids with amines, producing compounds with potential pharmaceutical applications (Ueda et al., 1985).
Antioxidant Studies : Compounds structurally related to benzothiazoles have been synthesized and evaluated for their antioxidant activities. Some of these compounds have shown significant radical scavenging activity, suggesting their potential in developing new biologically active molecules (Ahmad et al., 2012).
Anticancer Evaluation : Derivatives containing trimethoxyphenyl and thiazolyl groups have been synthesized and evaluated for their anticancer activities against various cancer cell lines, indicating the potential of such compounds in cancer therapy (Ravinaik et al., 2021).
Antiarrhythmic Effects : Studies on benzopyran and benzoxazine derivatives substituted with aminoamide functionalities have explored their efficacy against arrhythmias associated with ischemia-reperfusion injury, revealing the therapeutic potential of these compounds in treating heart conditions (Koini et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-21-11-7-12-13(27-9-26-12)8-16(11)28-19(21)20-18(22)10-5-14(23-2)17(25-4)15(6-10)24-3/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZGZYAVMGTGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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